molecular formula C12H16N2O2 B8438930 5,5-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

5,5-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No. B8438930
M. Wt: 220.27 g/mol
InChI Key: FALXKHIWEXXBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5,5-dimethyl-8-nitro-1,2,3,4-tetrahydro-1-benzazepine

InChI

InChI=1S/C12H16N2O2/c1-12(2)6-3-7-13-11-8-9(14(15)16)4-5-10(11)12/h4-5,8,13H,3,6-7H2,1-2H3

InChI Key

FALXKHIWEXXBCW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC2=C1C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At 0° C., KNO3 (0.76 g, 7.54 mmol) was added portionwise to a solution of 5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.1 g, 6.28 mmol) in H2SO4 (15 mL). After stifling 15 min at this temperature, the mixture was poured into ice water, basified with sat. NaHCO3 to pH 8 and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated to give crude 5,5-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.2 g), which was used directly in the next step without further purification.
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0.76 g
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1.1 g
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15 mL
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Synthesis routes and methods II

Procedure details

H2SO4 (2.5 ml) was cooled in a brine/ice bath. 5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.1 g, 6.3 mmol) was added drop wise. The resulting slurry was stirred for 30 min. HNO3 (0.26 ml, 6.3 mmol) and more H2SO4 (1.5 ml) were added slowly. The reaction was stirred at 0-15° C. for 2 h, poured into ice water, extracted with EtOAc, washed with brine, dried (MgSO4), filtered and concentrated to give 5,5-Dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
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2.5 mL
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1.1 g
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0.26 mL
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1.5 mL
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ice water
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Synthesis routes and methods III

Procedure details

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